2-Oleoyl-LPA
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Overview
Description
2-oleoyl-LPA, also known as 2-oleoyl-lysophosphatidic acid, is a bioactive lipid molecule that plays a significant role in various biological processes. It is a type of lysophosphatidic acid, which is a class of phospholipids involved in cell signaling. The molecular formula of this compound is C21H41O7P, and it is characterized by a glycerol backbone with a phosphate group and an oleoyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-oleoyl-LPA can be synthesized enzymatically from pure L-alpha-phosphatidic acid, dioleoyl. This process involves the use of phospholipase A2 or phospholipase D to convert phosphatidic acid or lysophosphatidylcholine into this compound . The reaction conditions typically include maintaining a neutral pH and using buffers such as HEPES or phosphate-buffered saline (PBS) to ensure stability.
Industrial Production Methods
In industrial settings, this compound is often produced by enzymatic methods due to their specificity and efficiency. The sodium salt form of this compound is preferred for its stability and solubility in aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
2-oleoyl-LPA undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl chain can be oxidized under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Enzymes: Phospholipase A2 for hydrolysis reactions.
Major Products
Oxidation: Leads to the formation of oxidized derivatives of this compound.
Hydrolysis: Produces lysophosphatidic acid and oleic acid.
Scientific Research Applications
2-oleoyl-LPA has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid signaling pathways.
Biology: Investigated for its role in cell proliferation, migration, and survival.
Medicine: Explored for its potential therapeutic applications in cancer, fibrosis, and cardiovascular diseases
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Mechanism of Action
2-oleoyl-LPA exerts its effects by binding to specific G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1 to LPA6). Upon binding, it activates various intracellular signaling pathways, including those involving Gi/o, G12/13, Gq, and Gs proteins. These pathways lead to diverse cellular responses such as proliferation, migration, and cytoskeletal reorganization .
Comparison with Similar Compounds
Similar Compounds
1-oleoyl-LPA: Another isomer of lysophosphatidic acid with the oleoyl group at the sn-1 position.
2-palmitoyl-LPA: A similar compound with a palmitoyl chain instead of an oleoyl chain.
2-stearoyl-LPA: Contains a stearoyl chain in place of the oleoyl chain.
Uniqueness
2-oleoyl-LPA is unique due to its specific binding affinity to certain LPA receptors and its distinct biological activities. It has been shown to have potent effects on cell signaling pathways that are not as pronounced with other LPA isomers .
Properties
Molecular Formula |
C21H41O7P |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(1-hydroxy-3-phosphonooxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)28-20(18-22)19-27-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- |
InChI Key |
ZOOLJLSXNRZLDH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
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